methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which consists of two cyclopropane rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride typically involves the reaction of a suitable spiro compound with methyl chloroformate and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis, releasing the active amine, which can then interact with various cellular pathways.
Comparison with Similar Compounds
- Methyl 1-aminocyclopropane-1-carboxylate hydrochloride
- Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride
- Methyl 1-aminospiro[4.4]nonane-1-carboxylate hydrochloride
Comparison: Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is unique due to its specific spiro[2.2]pentane structure, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
445306-47-8 |
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Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 2-aminospiro[2.2]pentane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-5(9)7(8)4-6(7)2-3-6;/h2-4,8H2,1H3;1H |
InChI Key |
DCFADFLNMMJLBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC12CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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